N-(4-ethoxyphenyl)-4-phenylbutanamide
Description
N-(4-Ethoxyphenyl)-4-phenylbutanamide (CAS 430464-32-7, molecular formula C₁₈H₂₁NO₂, molecular weight 283.36 g/mol) is a synthetic amide derivative characterized by a 4-ethoxyphenyl group attached to a butanamide backbone, with a phenyl substituent at the fourth carbon of the butanamide chain (Figure 1) . The ethoxy group (-OCH₂CH₃) at the para position of the aromatic ring distinguishes it from simpler butanamide derivatives.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C18H21NO2/c1-2-21-17-13-11-16(12-14-17)19-18(20)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,19,20) |
InChI Key |
KZUXMGVXVPLRID-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Bucetin vs. This compound
- Bucetin ():
- Activity : Analgesic and antipyretic, structurally similar to phenacetin.
- Metabolism : Undergoes O-de-ethylation, keto conversion, and β-decarboxylation to form N-(4-hydroxyphenyl)acetamide (active metabolite).
- Toxicity : Renal papillary necrosis due to 4-ethoxyaniline formation; withdrawn from clinical use .
- The phenyl group at C4 may enhance metabolic stability by steric hindrance, delaying enzymatic degradation .
ST1072 (CerS6 Inhibitor) vs. Target Compound
- ST1072 ():
- Activity : Inhibits CerS6, preventing graft-versus-host disease (GVHD) in murine models.
- Structure : Contains a heptyloxy group and hydroxymethyl branch, enhancing membrane permeability.
- This compound :
- Simpler structure lacks polar groups (e.g., -OH), possibly limiting enzyme-targeting specificity compared to ST1072.
Physicochemical Properties
| Property | This compound | Bucetin | 4-Methoxybutyrylfentanyl |
|---|---|---|---|
| LogP (Predicted) | ~3.8 (high lipophilicity) | ~1.9 | ~4.1 |
| Solubility | Low in aqueous media | Moderate | Very low |
| Metabolic Stability | High (resists O-de-ethylation) | Low | Moderate |
Note: LogP values estimated using fragment-based methods; solubility inferred from structural analogs .
Toxicity and Regulatory Status
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